

SB 216763: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: SB 216763

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Abstract

SB 216763 is a potent and selective, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3). This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of **SB 216763**. It includes detailed information on its mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols. All quantitative data are summarized in structured tables for ease of reference, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, bipolar disorder, and cancer.[2] This has rendered GSK-3 an attractive therapeutic target for drug discovery.

SB 216763, chemically known as 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, emerged from early drug discovery efforts as a potent and selective inhibitor of both GSK-3 isoforms, GSK-3 α and GSK-3 β . [2] Its discovery has provided a valuable chemical tool

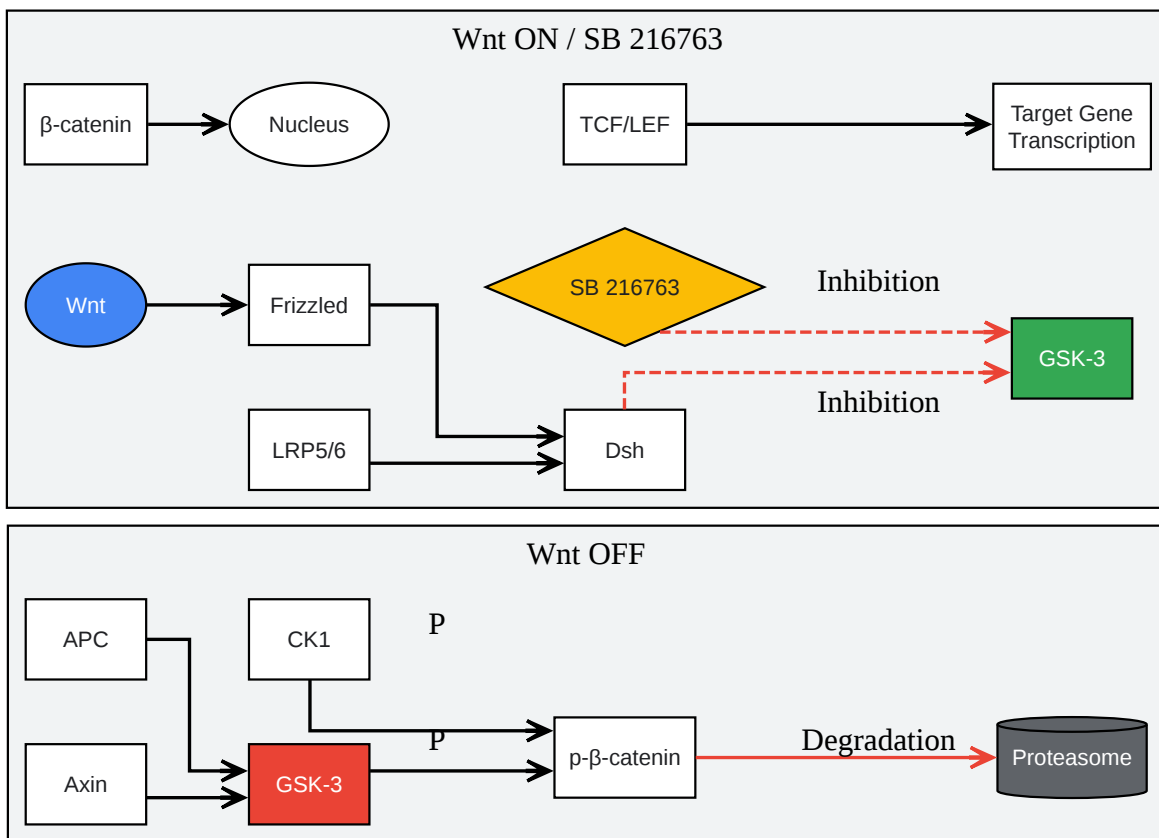
to probe the physiological and pathological roles of GSK-3 and has served as a scaffold for the development of other GSK-3 inhibitors.

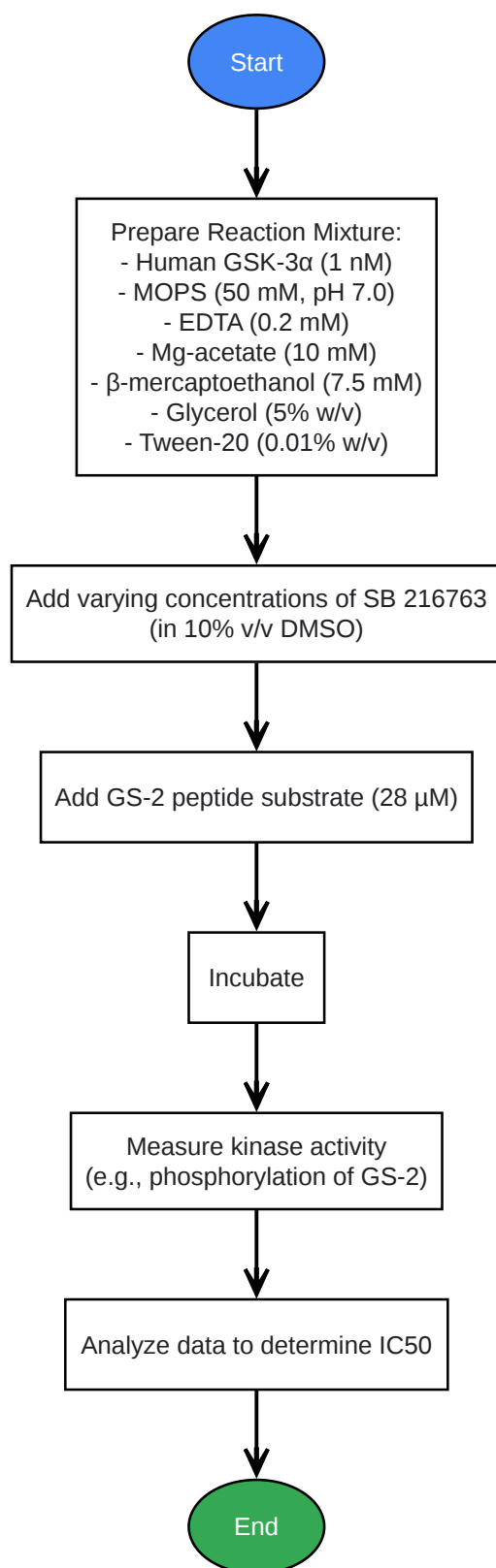
Discovery and Synthesis

SB 216763 was developed by GlaxoSmithKline as part of a program to identify small molecule inhibitors of GSK-3.[2] While the original synthesis protocol is not publicly detailed, the synthesis of its radiolabeled analogue, [11C]SB-216763, for use in positron emission tomography (PET) imaging, has been described. The general synthetic strategy involves the preparation of a maleic anhydride intermediate followed by its conversion to the corresponding maleimide.[3] A novel one-pot, two-step synthesis for [11C]SB-216763 has been developed from a 2,4-dimethoxybenzyl-protected maleimide precursor to overcome challenges in the initial radiosyntheses.[4]

Mechanism of Action

SB 216763 functions as an ATP-competitive inhibitor of GSK-3. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. A key signaling pathway regulated by GSK-3 is the Wnt/ β -catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, **SB 216763** prevents the phosphorylation of β -catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes.[5]





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